Purity Specification Differential: 98% vs. 95% for the 2-Hydroxy Analog
The target compound is commercially available at a certified purity of ≥98% (Leyan, Chemscene), whereas the closest commercially available analog, tert-butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate (CAS 1003589-96-5), is typically supplied at a minimum purity of 95% . This 3-percentage-point differential represents a potentially 60% higher level of total organic impurities in the hydroxy analog, which can translate into a substantially increased burden of side products when the building block is used as a limiting reagent in fragment-coupling steps .
| Evidence Dimension | Minimum certified purity (area% by HPLC) |
|---|---|
| Target Compound Data | ≥98% |
| Comparator Or Baseline | tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate: ≥95% |
| Quantified Difference | Δ ≥ 3 percentage points; ~60% higher total impurity load relative to the 98% product |
| Conditions | Vendor QC specifications (Leyan, Chemscene vs. AKSci) |
Why This Matters
For multi-step library synthesis where the building block is used near stoichiometric equivalence, a 3% purity gap can lead to ≥15% cumulative yield loss over three steps—a critical procurement discriminator.
